molecular formula C7H10N2O3 B13188776 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B13188776
M. Wt: 170.17 g/mol
InChI Key: RHZFWCPVVSXEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features both a pyrrolidine ring and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of a pyrrolidine derivative with an oxazolidine-2,4-dione precursor. One common method includes the use of a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or oxazolidine rings are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, while the oxazolidine-2,4-dione moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Shares the pyrrolidine ring but differs in the position and type of the dione moiety.

    Oxazolidine-2,4-dione: Contains the oxazolidine-2,4-dione moiety but lacks the pyrrolidine ring.

Uniqueness

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of the pyrrolidine and oxazolidine-2,4-dione rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c10-6-4-12-7(11)9(6)5-1-2-8-3-5/h5,8H,1-4H2

InChI Key

RHZFWCPVVSXEEK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C(=O)COC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.